Choline ascorbate
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Overview
Description
Choline is essential for various bodily functions, including cell membrane structure and neurotransmitter synthesis, while ascorbic acid is a potent antioxidant that plays a crucial role in collagen synthesis, immune function, and the scavenging of free radicals . The combination of these two compounds offers potential synergistic benefits, making choline ascorbate an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline ascorbate can be synthesized through the esterification of choline with ascorbic acid. This reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pH conditions to ensure the stability of both components .
Industrial Production Methods: In industrial settings, this compound is produced by reacting choline chloride with ascorbic acid in an aqueous solution. The reaction is facilitated by maintaining a slightly acidic pH and moderate temperature. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Choline ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. The ascorbic acid component is particularly prone to oxidation, which can lead to the formation of dehydroascorbic acid .
Common Reagents and Conditions:
Oxidation: Ascorbic acid in this compound can be oxidized using oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Dehydroascorbic acid can be reduced back to ascorbic acid using reducing agents like glutathione.
Substitution: Choline can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed:
Oxidation: Dehydroascorbic acid
Reduction: Ascorbic acid
Substitution: Various choline derivatives depending on the nucleophile used.
Scientific Research Applications
Choline ascorbate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in various chemical reactions due to its dual functionality as a source of choline and ascorbic acid .
Biology:
- Studied for its role in cellular metabolism and neurotransmitter synthesis. Choline is a precursor for acetylcholine, a neurotransmitter essential for muscle function and memory .
Medicine:
- Investigated for its potential benefits in treating conditions related to choline or vitamin C deficiency, such as fatty liver disease and scurvy .
- Explored for its antioxidant properties, which may help in reducing oxidative stress and inflammation .
Industry:
Mechanism of Action
Choline ascorbate exerts its effects through the individual mechanisms of choline and ascorbic acid.
Choline:
- Acts as a precursor for acetylcholine, which is crucial for nerve signal transmission.
- Involved in the synthesis of phosphatidylcholine, a major component of cell membranes .
Ascorbic Acid:
- Functions as an antioxidant by donating electrons to neutralize free radicals.
- Serves as a cofactor for enzymes involved in collagen synthesis and other metabolic processes .
Comparison with Similar Compounds
Choline Chloride: A common form of choline used in supplements and animal feed.
Ascorbic Acid (Vitamin C): Widely used for its antioxidant properties but lacks the choline component necessary for neurotransmitter synthesis and cell membrane integrity.
Uniqueness:
Properties
CAS No. |
576-01-2 |
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Molecular Formula |
C11H21NO7 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H7O6.C5H14NO/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5-7/h2,5,8-10H,1H2;7H,4-5H2,1-3H3/q-1;+1/t2-,5+;/m0./s1 |
InChI Key |
FSJVVVCZSRCTBM-RXSVEWSESA-N |
Isomeric SMILES |
C[N+](C)(C)CCO.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(C1C(=C(C(=O)O1)O)O)O)[O-] |
Origin of Product |
United States |
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